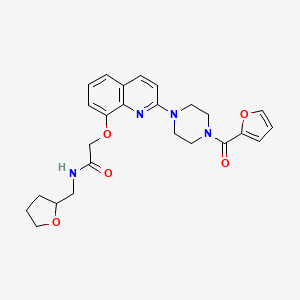

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c30-23(26-16-19-5-2-14-32-19)17-34-20-6-1-4-18-8-9-22(27-24(18)20)28-10-12-29(13-11-28)25(31)21-7-3-15-33-21/h1,3-4,6-9,15,19H,2,5,10-14,16-17H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYUKJZMJGVDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Attachment of the Piperazine Ring: The quinoline derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the quinoline-piperazine intermediate.

Introduction of the Furan Moiety: The furan-2-carbonyl group is introduced via an acylation reaction using furan-2-carbonyl chloride and a base like triethylamine.

Formation of the Final Compound: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: The quinoline and furan rings can be reduced under hydrogenation conditions, typically using palladium on carbon (Pd/C) as a catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Reduced quinoline and furan derivatives.

Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of quinoline and piperazine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo models. Studies have reported IC50 values indicating the concentration required to inhibit cancer cell proliferation significantly.

Anti-inflammatory Properties

Compounds containing furan and quinoline structures have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition suggests that the compound could serve as a potential analgesic or anti-inflammatory agent.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 25.72 | Goreti Ribeiro Morais et al. |

| Compound B | COX Inhibition | 3.11 | Khanapur et al. |

| Compound C | Antimicrobial | 0.015 | Shin et al. |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This is attributed to the presence of the quinoline moiety, which has been associated with antibacterial effects.

Case Study: Synthesis Pathway

A detailed synthesis pathway can be outlined as follows:

- Start with furan-2-carboxylic acid.

- React with piperazine to form a furan-piperazine conjugate.

- Introduce the quinoline moiety through electrophilic aromatic substitution.

- Conclude with acetamide formation using acetic anhydride.

Mechanism of Action

The mechanism of action of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide likely involves binding to specific molecular targets, such as enzymes or receptors. The quinoline core may interact with nucleic acids or proteins, while the piperazine and furan moieties could enhance binding affinity and specificity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Example Compounds :

- Acetamide, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl] (454434-91-4)

- N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (898435-23-9)

- Structural Similarities : All share an acetamide backbone.

- Key Differences: Substituent Effects: The target compound’s tetrahydrofuran-methyl group may improve membrane permeability compared to the triazole-thio or pyrroloquinoline groups in the examples.

Comparative Data Table

Discussion of Key Findings

- Piperazine Flexibility : The piperazine ring’s substituents critically modulate bioactivity and physicochemical properties. The target compound’s furan-2-carbonyl group may offer a balance between hydrophilicity and target engagement compared to bulkier aryl groups (e.g., 11a) .

- Acetamide Design : The tetrahydrofuran-methyl group in the target compound likely enhances solubility over purely hydrophobic chains (e.g., 454434-91-4) .

- Synthetic Challenges: highlights the need for advanced purification techniques in piperazine-containing quinolines, which may apply to the target compound’s synthesis despite lacking explicit data .

Biological Activity

The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features several important structural components:

- Furan-2-carbonyl group : Known for its role in various biological activities.

- Piperazine ring : Often enhances receptor binding affinity.

- Quinoline structure : Associated with diverse pharmacological effects.

The molecular formula is , with a molecular weight of approximately 486.5 g/mol. Its unique combination of functional groups suggests a multifaceted mechanism of action, making it a candidate for several therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Anti-inflammatory Properties :

- Compounds with furan and quinoline structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in treating pain and inflammation .

- For instance, derivatives like 4-[4-(2-furan-2-yloxy)quinolin-4-yloxy]benzaldehyde showed an IC50 value of 5.0 µM against beta-glucuronidase release, indicating significant anti-inflammatory activity .

-

Antimicrobial Activity :

- Similar compounds have been reported to possess antimicrobial properties, which may be attributed to their ability to interfere with bacterial cell wall synthesis or function .

- Potential Anticancer Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the furan and quinoline moieties allows for interaction with specific enzymes involved in inflammatory pathways, such as COX and lipoxygenase.

- Receptor Modulation : The piperazine ring may enhance the compound's ability to bind to neurotransmitter receptors, potentially affecting pain perception and inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how is purity validated?

Methodological Answer:

The synthesis typically involves coupling a quinolin-8-yloxy acetamide intermediate with a furan-2-carbonyl-substituted piperazine derivative. Key steps include:

- Intermediate preparation : Use 2-chloro-N-(substituted-phenyl)acetamide as a precursor for the quinolin-8-yloxy moiety via nucleophilic substitution (e.g., coupling with hydroxyquinoline derivatives) .

- Piperazine functionalization : React 1-(furan-2-carbonyl)piperazine with the quinoline intermediate under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Purification : Normal-phase chromatography (e.g., gradient elution with dichloromethane to ethyl acetate/methanol) is critical for removing unreacted starting materials. For complex mixtures, amine-functionalized columns (e.g., RediSep Rf Gold Amine) improve separation .

- Purity validation : Confirm via NMR (e.g., integration of aromatic protons at δ 7.2–9.1 ppm) and HRMS (mass accuracy <5 ppm). Residual solvents are quantified using GC-MS .

Advanced: How can reaction yields be optimized for the piperazine-quinoline coupling step?

Methodological Answer:

Yield optimization requires a systematic approach:

- Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. acetonitrile), temperature (80–120°C), and stoichiometry (1:1 to 1:1.2 molar ratios). Central Composite Design (CCD) models can identify optimal conditions .

- Catalyst screening : Test bases (e.g., KCO or EtN) to deprotonate the hydroxyquinoline intermediate, enhancing nucleophilicity .

- Workup adjustments : Replace traditional column chromatography with flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to reduce product loss. In one case, dual-column purification improved yields from 30% to 44% .

Basic: What analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR spectroscopy :

- HRMS : Validates molecular ion peaks (e.g., [M+H]) with high mass accuracy.

- X-ray crystallography : Resolves stereochemical ambiguities for crystalline derivatives (e.g., intramolecular H-bonding in acetamide moieties) .

Advanced: How can researchers resolve contradictory biological activity data across assays?

Methodological Answer:

Contradictions may arise from:

- Compound stability : Assess degradation in assay buffers (e.g., pH-dependent hydrolysis of the tetrahydrofuran methyl group) using LC-MS. Store derivatives as stable salts (e.g., hydrochloride or mesylate) to enhance shelf life .

- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC) to rule out off-target effects.

- Metabolite screening : Identify active metabolites (e.g., via liver microsome incubation) that may contribute to observed discrepancies .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

- Lyophilized form : Store at -20°C under argon to prevent oxidation of the furan ring.

- Solution phase : Use anhydrous DMSO (sealed with molecular sieves) to avoid hydrolysis of the acetamide group. Avoid freeze-thaw cycles; aliquot working solutions .

- Stability monitoring : Perform periodic HPLC-UV analysis (e.g., 254 nm) to detect degradation peaks .

Advanced: How can structure-activity relationships (SAR) be explored for the piperazine moiety?

Methodological Answer:

- Analog synthesis : Replace the furan-2-carbonyl group with bioisosteres (e.g., thiophene or pyridine carbonyl) to assess electronic effects .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical H-bond acceptors (e.g., piperazine carbonyl) interacting with target proteins.

- Biological profiling : Compare IC values across analogs in dose-response assays to link substituent hydrophobicity (ClogP) with potency .

Basic: What solvents and conditions are compatible with this compound in biological assays?

Methodological Answer:

- Solubility : The compound is sparingly soluble in aqueous buffers. Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS or culture media with 0.1% BSA to prevent aggregation.

- pH considerations : Stable at pH 6–8; avoid strongly acidic conditions (pH <5) to prevent acetamide hydrolysis .

Advanced: How can researchers address low reproducibility in synthetic batches?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., disappearance of starting material carbonyl peaks).

- Purification consistency : Use automated flash chromatography systems (e.g., Biotage Isolera) with predefined solvent gradients .

- Impurity profiling : Compare LC-MS traces across batches to identify variable byproducts (e.g., incomplete piperazine coupling) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Toxicity screening : Pre-screen for cytotoxicity (e.g., HEK293 cell viability assay) before in vivo studies .

Advanced: How can computational modeling guide derivative design?

Methodological Answer:

- QM/MM simulations : Optimize the tetrahydrofuran methyl group’s conformation to enhance target binding (e.g., using Gaussian 16).

- ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) early in design .

- Crystal structure alignment : Overlay with co-crystallized ligands (e.g., kinase inhibitors) to identify scaffold modifications for improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.